4,4'-Methylenebis(1-ethyl-3-phenylurea)
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Overview
Description
4,4’-Methylenebis(1-ethyl-3-phenylurea) is a chemical compound with the molecular formula C19H24N4O2 and a molecular weight of 340.429 g/mol . This compound is part of a class of organic compounds known as ureas, which are characterized by the presence of a carbonyl group attached to two amine groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4,4’-Methylenebis(1-ethyl-3-phenylurea) typically involves the reaction of 1-ethyl-3-phenylurea with formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methylene bridge between the two urea molecules. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4,4’-Methylenebis(1-ethyl-3-phenylurea) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Scientific Research Applications
4,4’-Methylenebis(1-ethyl-3-phenylurea) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 4,4’-Methylenebis(1-ethyl-3-phenylurea) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
4,4’-Methylenebis(1-ethyl-3-phenylurea) can be compared with other similar compounds, such as:
4,4’-Methylenebis(1-methyl-3-phenylurea): This compound has a similar structure but with a methyl group instead of an ethyl group.
4,4’-Methylenebis(1,1-dimethyl-3-phenylurea): This compound has two methyl groups attached to the nitrogen atoms instead of one ethyl group.
4,4’-Methylenebis(1-butyl-3-phenylurea): This compound has a butyl group instead of an ethyl group.
These similar compounds share some chemical properties with 4,4’-Methylenebis(1-ethyl-3-phenylurea) but differ in their specific applications and reactivity due to the variations in their molecular structures.
Properties
CAS No. |
22094-75-3 |
---|---|
Molecular Formula |
C19H24N4O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-ethyl-3-[4-[[4-(ethylcarbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C19H24N4O2/c1-3-20-18(24)22-16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)23-19(25)21-4-2/h5-12H,3-4,13H2,1-2H3,(H2,20,22,24)(H2,21,23,25) |
InChI Key |
CPIULYZPWLZMGH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCC |
Origin of Product |
United States |
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